RPRP3 protein
Description
Properties
CAS No. |
128284-92-4 |
|---|---|
Molecular Formula |
C6H10O3 |
Synonyms |
RPRP3 protein |
Origin of Product |
United States |
Repetitive Proline Rich Protein 3 Rprp3 in Plants
Genomic Organization and Transcriptional Control of Plant RPRP3 Genes
The genes encoding plant RPRP3, such as AtPRP3 in Arabidopsis thaliana, are part of a small gene family that encodes various proline-rich proteins. nih.gov These genes typically feature a monocistronic structure, with coding sequences (exons) interrupted by non-coding sequences (introns). mdpi.com The genomic organization of PRP genes can vary between plant species, but they often occur in clusters, suggesting they arose from gene duplication events. nih.govnih.gov For instance, in Arabidopsis, the AtPRP genes are thought to have evolved from two such duplications. nih.gov
The transcriptional control of RPRP3 genes is complex and highly responsive to both developmental cues and environmental signals. nih.govnih.gov Gene expression is often cell-type-specific. For example, AtPRP3 in Arabidopsis is predominantly expressed in root-hair-bearing epidermal cells. nih.govnih.gov This specific expression is regulated by developmental pathways involving hormones like ethylene and auxin, which are known to promote root hair formation. nih.gov
The promoter regions of these genes contain various cis-acting regulatory elements that bind transcription factors, thereby controlling the rate of transcription. researchgate.netnih.gov These elements allow the plant to finely tune the expression of RPRP3 in response to specific needs. For instance, the expression of some PRP genes is modulated by abiotic stresses such as water deficit and salinity, as well as by pathogen attacks, indicating a role in the plant's defense and adaptation mechanisms. semanticscholar.orgnih.govsemanticscholar.org The transcriptional regulation ensures that RPRP3 is produced at the right time and place to contribute to the specific structural requirements of the cell wall during growth and in response to external stimuli. nih.govnih.gov
Table 1: Regulation of AtPRP3 Gene Expression in Arabidopsis thaliana
| Regulatory Factor | Effect on AtPRP3 Expression | Associated Process |
|---|---|---|
| Hormones | ||
| 1-aminocyclopropane-1-carboxylic acid (ACC) (ethylene precursor) | Increased | Promotion of root hair formation nih.gov |
| α-naphthaleneacetic acid (α-NAA) (auxin) | Increased | Promotion of root hair formation nih.gov |
| 1-α-(2-aminoethoxyvinyl)glycine (AVG) (ethylene biosynthesis inhibitor) | Strongly Reduced | Inhibition of root hair formation nih.gov |
| Genetic Background | ||
| ttg and gl2 mutants | Enhanced | Ectopic root hair formation nih.gov |
Structural Motif Analysis and Proline-Rich Repeat Characteristics
RPRP3 proteins are characterized by their highly repetitive primary structure, which is rich in proline residues. nih.govsemanticscholar.org These proteins are classified as intrinsically disordered proteins due to the conformational rigidity imposed by the high proline content, which prevents the formation of stable secondary structures like alpha-helices or beta-sheets. wikipedia.orgwikipedia.org
The structure of PRPs can generally be divided into distinct domains. A common feature is a signal peptide at the N-terminus that directs the protein to the secretory pathway. semanticscholar.orgfrontiersin.org The main body of the protein consists of repetitive proline-rich motifs. nih.govnih.gov In Arabidopsis, PRP genes like AtPRP1 and AtPRP3 encode proteins with a characteristic repetitive pentapeptide motif, such as PPVX(K/T), where V is valine, K is lysine, T is threonine, and X can be another amino acid. nih.gov These motifs are fundamental to the protein's function and structure within the cell wall. nih.govfrontiersin.org
Some PRPs are hybrid proteins, containing not only the proline-rich domain but also other domains, such as a C-terminal region with a different amino acid bias or a cysteine-rich domain. nih.govsemanticscholar.org For example, some soybean PRPs feature a proline-rich domain at the N-terminus and a hydrophobic eight-cysteine motif at the C-terminus. semanticscholar.org These variations in domain architecture lead to a classification of PRPs into different subtypes, each with potentially distinct roles in the cell wall. nih.govfrontiersin.org The repetitive nature of these motifs is thought to be a result of recombination events, providing a mechanism for generating new structural cell wall proteins. nih.gov
Table 2: Common Proline-Rich Repeat Motifs in Plant PRPs
| Motif | Plant Species Example | Protein Example | Reference |
|---|---|---|---|
| PPVXK (Pro-Pro-Val-X-Lys) | Soybean | SbPRP1, SbPRP2 | nih.gov |
| PPVX(K/T) | Arabidopsis thaliana | AtPRP1, AtPRP3 | nih.gov |
Biosynthesis, Hydroxylation, and Glycosylation Pathways of Plant RPRP3
The biosynthesis of RPRP3 is a multi-step process that begins with the transcription of the corresponding gene in the nucleus and translation on ribosomes. The newly synthesized polypeptide is then directed into the secretory pathway, starting with the endoplasmic reticulum (ER). semanticscholar.orgnih.gov
A critical post-translational modification for RPRP3 and other HRGPs is the hydroxylation of proline residues to form hydroxyproline (B1673980) (Hyp). nih.govfrontiersin.org This reaction is catalyzed by prolyl 4-hydroxylases (P4Hs), which are membrane-anchored enzymes found in the ER and Golgi apparatus. nih.gov The conversion of proline to hydroxyproline is a prerequisite for the subsequent addition of sugar chains, a process known as O-glycosylation. nih.govfrontiersin.org
Following hydroxylation, the hydroxyproline residues become sites for O-glycosylation, which is a plant-specific modification essential for the proper function of these cell wall proteins. nih.gov Glycosyltransferases in the Golgi apparatus attach sugar moieties, typically arabinose or galactose, to the hydroxyl group of the Hyp residues. nih.govresearchgate.net The pattern of glycosylation can be complex and is thought to be guided by the sequence and spacing of Hyp residues, often referred to as the "Hyp contiguity hypothesis". frontiersin.org This hypothesis suggests that contiguous Hyp residues are typically arabinosylated, while clustered, non-contiguous Hyp residues are galactosylated. frontiersin.org These modifications are crucial for the protein's final structure, solubility, and interaction with other cell wall components. nih.govencyclopedia.pub
Subcellular Localization and Assembly within the Plant Cell Wall Matrix
After synthesis and post-translational modifications within the ER and Golgi apparatus, mature RPRP3 proteins are transported via secretory vesicles to the plasma membrane, where they are secreted into the apoplast and become incorporated into the cell wall matrix. semanticscholar.orgresearchgate.net Immunohistochemical studies have localized PRPs to specific cell types and regions, such as the protoxylem in soybean roots and the fibers of the xylem and phloem in stems, highlighting their role in providing structural integrity to these tissues. nih.gov
Functional Contributions to Plant Development and Growth Processes
The expression of specific PRPs is often correlated with developmental processes that require significant cell wall remodeling or reinforcement. For instance, the overexpression of a poplar PRP gene (PdPRP) was shown to increase plant height and diameter, facilitate the deposition of the secondary cell wall, and thicken the walls of fiber and vessel cells. researchgate.netnih.gov Conversely, downregulation of this gene retarded growth and reduced secondary wall thickening. nih.gov This demonstrates a direct role for PRPs in regulating the biosynthesis and deposition of cell wall materials. researchgate.netnih.gov By contributing to the structure of both primary and secondary cell walls, RPRPs play a critical role in determining cell shape, controlling cell expansion, and providing structural support to various plant tissues. pnas.orgresearchgate.net
The highly specific temporal and spatial expression patterns of RPRP3 and other PRP genes indicate their crucial roles in tissue specification and the development of plant organs. nih.govnih.gov By contributing to the unique composition and structure of the cell wall in different cell types, these proteins help define the functional specialization of tissues. nih.gov
A clear example of this is the function of AtPRP3 in Arabidopsis, where its expression is tightly linked to the development of root hairs. nih.govnih.gov Root hairs are specialized epidermal cells crucial for water and nutrient uptake, and their formation requires precise control of cell wall extension. The localization of AtPRP3 expression to these specific cells suggests it provides the necessary structural components for their proper elongation and function. nih.govnih.gov Similarly, in rice, the OsPRP3 gene is specific to flowers, and its disruption leads to defects in floral organogenesis, indicating its importance in the formation of reproductive structures. frontiersin.org In poplar, the preferential expression of PdPRP in vascular tissues like the phloem and xylem underscores its role in the development of the plant's transport system. researchgate.netnih.gov Through their involvement in these diverse developmental processes, from root formation to flowering, RPRPs are essential for the correct morphogenesis and organogenesis of the plant. frontiersin.orgfrontiersin.org
Mechanistic Roles in Plant Abiotic Stress Responses
RPRP3 and its orthologs are implicated in mediating plant tolerance to various abiotic stressors. Their function is often linked to the reinforcement of the cell wall, which acts as a primary barrier against environmental challenges.
While direct evidence detailing the specific mechanisms of RPRP3 in drought stress is still emerging, the broader family of proline-rich proteins (PRPs) is known to be involved in drought response pathways. Plants under drought stress often exhibit altered gene expression, leading to the production of proteins that help maintain cellular integrity and osmotic balance. The structural role of RPRP3 in the cell wall suggests a potential function in preventing cellular collapse and maintaining tissue rigidity during periods of water deficit. The expression of some PRPs is regulated by abscisic acid (ABA), a key phytohormone in drought signaling, indicating their integration into the plant's stress response network.
Research has provided more direct evidence for the role of RPRP3 orthologs in other abiotic stress adaptations, most notably cold stress.
Cold Tolerance: In rice (Oryza sativa), the overexpression of OsPRP3, a flower-specific proline-rich protein, conferred a significant increase in cold tolerance. nih.gov Microscopic analysis of these overexpression plants revealed that OsPRP3 enhances the integrity of the cell wall, which is crucial for surviving low temperatures. nih.gov Conversely, another study on a different rice PRP, OsPRP1, showed that its knockout led to increased sensitivity to cold stress. nih.gov Mutant plants exhibited a lower survival rate and accumulated less antioxidant enzyme activity compared to wild-type plants under cold conditions, suggesting that PRPs enhance cold tolerance by modulating antioxidant pathways. nih.gov
Salt and Heavy Metal Stress: The plant cell wall is the first point of contact for toxic ions from the soil, such as excess salt or heavy metals. mdpi.com The cell wall can bind heavy-metal ions at negatively charged sites, restricting their entry into the cell. mdpi.com Although specific studies on RPRP3's direct role in binding these ions are limited, its nature as a structural cell wall protein places it in a key position to contribute to this first line of defense against ionic and heavy metal stress.
Table 1: RPRP3 Orthologs in Abiotic Stress Responses
| Protein | Plant Species | Abiotic Stress | Observed Role |
|---|---|---|---|
| OsPRP3 | Oryza sativa (Rice) | Cold | Overexpression enhances cold tolerance by improving cell wall integrity. nih.gov |
| OsPRP1 | Oryza sativa (Rice) | Cold | Knockout of the gene increases cold sensitivity; protein modulates antioxidant levels. nih.gov |
Mechanistic Roles in Plant Biotic Stress Responses and Defense Mechanisms
Proline-rich proteins, as integral components of the cell wall, are strategically positioned to participate in plant defense against pathogens. The cell wall is not only a passive physical barrier but also a dynamic structure that can be reinforced and modified upon pathogen recognition. When pathogens attempt to breach the cell wall, PRPs can become cross-linked, strengthening the wall and forming a more robust barrier that is harder for pathogens to penetrate. This oxidative cross-linking is a rapid defense response. While specific studies focusing solely on RPRP3 are scarce, the general function of PRPs in pathogen defense is well-documented, suggesting a likely role for RPRP3 in this process.
Intermolecular Interactions with Cell Wall Components and Other Proteins
The primary mechanism by which RPRP3 and other PRPs contribute to cell wall structure and defense is through intermolecular cross-linking. After being secreted into the cell wall as soluble monomers, these proteins become insolubilized, integrating them firmly into the extracellular matrix. This process is often mediated by enzymes like peroxidases. The formation of these cross-links, potentially through isodityrosine bonds, makes the cell wall more rigid and resistant to both enzymatic degradation by pathogens and physical stress from the environment.
Methodological Approaches for Investigating Plant RPRP3 Function
Understanding the precise function of RPRP3 requires a variety of molecular and genetic techniques to study its expression, localization, and impact on plant physiology.
Gene expression analysis is fundamental to understanding when and where RPRP3 is active within the plant, providing clues to its function. Several techniques have been employed to study the expression patterns of RPRP3 and its orthologs:
Northern Hybridization (Northern Blotting): This classic technique is used to detect and quantify specific RNA transcripts. It has been used to show that AtPRP3 in Arabidopsis is expressed almost exclusively in the roots, while other PRP family members are found in aerial parts of the plant. This tissue-specific expression points to a specialized function for AtPRP3 in root biology.
Promoter-GUS Fusion Analysis: To visualize gene expression in situ, researchers fuse the promoter region of the gene of interest (e.g., the AtPRP3 promoter) to a reporter gene, such as β-glucuronidase (GUS). Histochemical analysis of plants carrying such a construct has localized AtPRP3 expression specifically to regions of the root that contain root hairs. This provides strong evidence for its involvement in root hair development.
Reverse Transcriptase PCR (RT-PCR): This method is used to detect and quantify gene expression levels. Studies on OsPRP3 in rice used RT-PCR to confirm that the gene's transcript was predominantly found in the flower, with accumulation increasing during the later stages of flower development. nih.gov
Quantitative Real-Time PCR (RT-qPCR): A more advanced form of RT-PCR, RT-qPCR allows for precise quantification of gene transcripts. It can be used to measure changes in RPRP3 expression in response to different stimuli, such as cold stress, to confirm its role in stress response pathways.
Table 2: Investigating RPRP3 Gene Expression
| Technique | Application Example | Finding |
|---|---|---|
| Northern Hybridization | Analysis of AtPRP family in Arabidopsis | AtPRP3 is expressed specifically in roots. |
| Promoter-GUS Fusion | Localization of AtPRP3 expression in Arabidopsis | Expression is confined to root hair-bearing regions. |
| RT-PCR | Analysis of OsPRP3 expression in Oryza sativa | OsPRP3 transcript is abundant in the late stages of flower development. nih.gov |
Cell Wall Fractionation and Protein Extraction Protocols
The study of Repetitive Proline-Rich Protein 3 (RPRP3), a putative structural protein of the plant cell wall, necessitates its effective isolation from the complex and dense polysaccharide matrix. The protocols involve two primary stages: the purification of the cell wall fraction away from cytoplasmic components, and the subsequent extraction of proteins from this fraction. Due to the varied nature of interactions between proteins and the cell wall, a sequential extraction approach is commonly employed to separate proteins based on their binding affinity. nih.govscirp.org
Destructive techniques, which involve grinding plant tissue, are preferred for isolating cell walls to extract both weakly and strongly bound proteins. nih.gov The initial step typically involves freezing the plant material (e.g., stems, hypocotyls, or cell cultures) in liquid nitrogen and grinding it to a fine powder. This process effectively breaks open the cells. purdue.edu The resulting homogenate is then subjected to fractionation, often using density gradients with sucrose, to separate the dense cell wall material from lighter organelles and soluble cytoplasmic contents. frontiersin.orgspringernature.com
Once a purified cell wall fraction is obtained, proteins are extracted sequentially using a series of buffers with increasing ionic strength or chelating properties. This allows for the separation of proteins into different classes: labile proteins with minimal interaction, weakly bound proteins extractable with salts, and strongly bound proteins requiring harsher treatments. nih.govresearchgate.net A common and effective multi-step protocol involves sequential washes with solutions containing calcium chloride (CaCl₂), a chelating agent such as ethylene glycol tetraacetic acid (EGTA), and finally, lithium chloride (LiCl). frontiersin.orgresearchgate.net
CaCl₂ Extraction: An initial extraction with a buffer containing CaCl₂ releases proteins that are ionically bound to the negatively charged pectin network of the cell wall. purdue.edufrontiersin.org
EGTA Extraction: Following the salt extraction, a buffer with EGTA is used. EGTA is a chelating agent that specifically removes Ca²⁺ ions, which cross-link pectin chains. This disruption allows for the release of proteins that are tightly associated with the pectin fraction. frontiersin.org
LiCl Extraction: A final wash with a more potent salt, LiCl, helps to extract proteins that are more strongly bound within the cell wall matrix, potentially through a combination of ionic and other interactions. frontiersin.org
These sequential extraction methods are complementary, as different protocols can yield distinct subsets of the cell wall proteome. frontiersin.org The choice of protocol is critical for maximizing the yield and purity of cell wall proteins like RPRP3 for downstream analysis.
Table 1: Generalized Protocol for Cell Wall Protein Fractionation
| Step | Procedure | Purpose |
| 1. Homogenization | Grind fresh plant tissue in liquid nitrogen to a fine powder. | Disrupts cells and plasma membranes to release cellular contents. purdue.edu |
| 2. Fractionation | Resuspend powder in a buffer and perform sequential centrifugation through sucrose gradients (e.g., 0.4 M, 0.6 M, 1.0 M). frontiersin.org | Isolates the dense cell wall fraction from lighter cytoplasmic contaminants based on density. springernature.com |
| 3. Washing | Wash the purified cell wall pellet with buffers and cold acetone. | Removes remaining soluble contaminants and prepares the fraction for protein extraction. frontiersin.org |
| 4. Extraction 1 (Weakly Bound) | Resuspend the cell wall pellet in an extraction buffer containing CaCl₂ (e.g., 200 mM). Incubate and centrifuge to collect the supernatant. | Extracts ionically bound proteins associated with the pectin matrix. purdue.edufrontiersin.org |
| 5. Extraction 2 (Pectin-Associated) | Resuspend the remaining pellet in a buffer containing a chelating agent like EGTA. Incubate and centrifuge to collect the supernatant. | Releases proteins entrapped within or associated with calcium-pectate gels. frontiersin.org |
| 6. Extraction 3 (Strongly Bound) | Resuspend the final pellet in a buffer containing a strong salt like LiCl. Incubate and centrifuge to collect the supernatant. | Extracts proteins that are more tightly integrated into the cell wall structure. frontiersin.org |
| 7. Concentration | Concentrate the protein extracts from each fraction using methods like acetone precipitation or centrifugal filters. | Removes salts and other interfering compounds and increases protein concentration for analysis. researchgate.net |
Microscopic Localization Studies
Determining the precise location of RPRP3 within plant tissues is crucial for understanding its function. In Arabidopsis thaliana, studies on the homologous protein AtPRP3 have utilized promoter-reporter gene fusion techniques to visualize its expression pattern. nih.govnih.gov This involves fusing the promoter region of the AtPRP3 gene to a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein like Green Fluorescent Protein (GFP), and introducing this construct into plants. nih.govnih.gov
Histochemical analysis of transgenic Arabidopsis seedlings carrying an AtPRP3 promoter-GUS fusion revealed that expression is highly specific. nih.gov AtPRP3 is expressed in root-hair-bearing epidermal cells, specifically at the root/shoot junction and within the root's differentiation zone where root hairs emerge and elongate. nih.govnih.gov This localization strongly suggests a role for AtPRP3 in the development or function of root hairs. nih.gov The use of GFP as a tag allows for the visualization of protein localization in living cells via confocal microscopy, confirming the association of the protein with specific cell types and potentially revealing its subcellular distribution. nih.gov
While AtPRP3 itself is localized to root hairs, studies on the broader family of hybrid proline-rich proteins (HyPRPs) have shown diverse subcellular localizations. Various HyPRP family members have been found at the endoplasmic reticulum, plasma membrane, and even associated with plastid outer envelope membranes. nih.govnih.gov This diversity suggests that while some family members like AtPRP3 have specialized roles in the cell wall of specific cells, others may function at different cellular interfaces.
Table 2: Summary of AtPRP3 Localization Findings
| Method | Reporter System | Plant Model | Observed Location | Reference |
| Promoter Fusion | β-glucuronidase (GUS) | Arabidopsis thaliana | Expressed in root-hair-bearing epidermal cells. nih.gov | nih.govnih.gov |
| Promoter Fusion | Yellow Fluorescent Protein (YFP) | Arabidopsis thaliana | Fluorescence observed in differentiating epidermal cells, consistent with root hair formation zones. researchgate.net | researchgate.net |
Genetic Manipulation and Mutant Phenotyping
Genetic manipulation provides a powerful tool to elucidate the biological function of RPRP3. This is often achieved by analyzing the phenotype of mutants in which the corresponding gene is disrupted, for instance, through T-DNA insertion. nih.gov While a direct knockout mutant phenotype for AtPRP3 has not been extensively detailed in isolation, its function has been inferred by examining its expression in various well-characterized Arabidopsis root hair development mutants. nih.govnih.gov
This "reverse phenotyping" approach has provided strong genetic evidence linking AtPRP3 expression directly to the developmental pathways that control root hair formation. nih.gov
Mutants with Ectopic Root Hairs: In mutants such as transparent testa glabra (ttg) and glabra2 (gl2), which form root hairs on epidermal cells that are normally hairless, the expression of AtPRP3 (measured via GUS activity) is significantly enhanced and expanded to these ectopic locations. nih.govnih.gov
Root-Hairless Mutants: Conversely, in mutants that are deficient in root hair formation, such as root hair defective 6 (rhd6) and a line overexpressing a maize R gene (35S-R), AtPRP3 expression is markedly reduced. nih.govnih.gov
These findings demonstrate that AtPRP3 is regulated by the same developmental pathways that govern root hair cell fate and morphogenesis. nih.gov For example, the application of compounds known to promote root hair formation, such as ACC (an ethylene precursor) and auxin, increases AtPRP3 expression. nih.gov Conversely, inhibiting ethylene synthesis reduces its expression, an effect that can be rescued by adding back ACC or auxin. nih.gov This indicates that AtPRP3 is a downstream component of the hormonal and genetic pathways controlling the formation of root hair cell walls.
Table 3: AtPRP3 Expression in Arabidopsis Root Hair Mutants
| Mutant | Phenotype | AtPRP3/GUS Expression | Implication | Reference |
| ttg | Ectopic root hairs | Enhanced | AtPRP3 is regulated by the TTG pathway and is associated with hair cell identity. | nih.govnih.gov |
| gl2 | Ectopic root hairs | Enhanced | AtPRP3 is downstream of GL2 and is expressed when the non-hair cell fate is disrupted. | nih.govnih.gov |
| rhd6 | Hairless or very short hairs | Reduced | AtPRP3 function is linked to the RHD6 pathway required for hair initiation/elongation. | nih.govnih.gov |
| 35S-R | Hairless | Reduced | AtPRP3 expression is repressed in lines where hair formation is inhibited. | nih.gov |
Evolutionary Conservation and Divergence of RPRP Families in Plant Kingdom
RPRP3 belongs to the larger family of hybrid proline-rich proteins (HyPRPs), which are characterized by a variable N-terminal proline-rich domain and a conserved C-terminal eight-cysteine motif (8CM). nih.govnih.gov Phylogenetic analyses of HyPRP families across diverse plant species, including gymnosperms (Pinus taeda), monocots (Oryza sativa), and dicots (Arabidopsis thaliana, Solanum tuberosum), have revealed that this protein family is a dynamically evolving group unique to seed plants. nih.govresearchgate.net No true homologs have been identified in non-seed plants like mosses or algae. nih.gov
Every plant species studied possesses a large family of HyPRPs, indicating that the ancestral gene underwent significant expansion and diversification. nih.govnih.gov For example, the number of HyPRP genes ranges from 14 in potato to 52 in poplar. nih.gov This expansion appears to have occurred through multiple independent gene duplication events, including tandem duplications on chromosomes. nih.gov
The evolutionary analysis distinguishes two main subgroups:
C-type HyPRPs: A distinct and relatively well-conserved subfamily, often characterized by long, hydrophobic proline-rich domains. This type is considered more ancestral. nih.gov
Non-C-type HyPRPs: This is a much more diverse group that shows signs of recent and major diversification, particularly in angiosperms. Their N-terminal domains are highly variable in length and composition, with some even being replaced by glycine-rich domains. nih.govcuni.cz
This rapid sequence diversification suggests that while the C-terminal 8CM domain's structure is important, the repetitive N-terminal domains have evolved under relaxed structural constraints, allowing for functional specialization. nih.govcuni.cz The partial separation of sequences from monocots and gymnosperms in phylogenetic trees suggests independent evolutionary trajectories after the divergence of these major plant lineages. cuni.cz
Table 4: Number of HyPRP Family Members in Selected Plant Species
| Species | Common Name | Lineage | Number of HyPRP Genes | Reference |
| Arabidopsis thaliana | Thale Cress | Dicot | 30 | nih.gov |
| Oryza sativa | Rice | Monocot | 21 | nih.gov |
| Solanum tuberosum | Potato | Dicot | 14 | nih.gov |
| Populus trichocarpa | Poplar | Dicot | 52 | nih.gov |
| Vitis vinifera | Grape | Dicot | 23 | nih.gov |
| Pinus taeda | Loblolly Pine | Gymnosperm | 22 | nih.gov |
Future Research Avenues for Plant RPRP3 Functional Elucidation
Despite the strong evidence linking RPRP3 to root hair development, its precise molecular function remains to be fully elucidated. Future research should focus on moving beyond expression analysis to uncover its specific mechanistic role in cell wall architecture and signaling.
Key unanswered questions and future research directions include:
Biochemical Function and Structural Role: The exact contribution of RPRP3 to the cell wall's structural integrity is unknown. Future studies should aim to characterize the biochemical properties of the RPRP3 protein. Investigating whether it becomes cross-linked to other wall components and how it influences the mechanical properties (e.g., elasticity, tensile strength) of the root hair cell wall will be critical. nih.gov
Identification of Interacting Partners: A major gap in knowledge is the network of molecules with which RPRP3 interacts. Identifying these partners through techniques like yeast two-hybrid screening or co-immunoprecipitation could reveal its role in larger protein complexes or its binding to specific polysaccharide components of the cell wall. Unraveling the "cell wall interactome" is a key challenge for the field. researchgate.net
Role in Cell Wall Signaling: The cell wall is not a static barrier but a dynamic signaling hub. Future research could explore whether RPRP3 acts as a component in cell wall integrity sensing pathways. Since the mechanisms of intracellular signal transduction originating from the cell wall are poorly defined, investigating if RPRP3 connects the extracellular matrix to intracellular signaling cascades would be a significant advancement. cdnsciencepub.com
Functional Redundancy and Knockout Phenotypes: The function of RPRP3 may be masked by redundancy with other closely related proline-rich proteins. Creating and analyzing higher-order mutants, where RPRP3 and its closest homologs are simultaneously knocked out using CRISPR-Cas9 technology, may uncover more distinct phenotypes related to root hair development or other processes.
Function of Diverse Domains: The HyPRP family, to which RPRP3 belongs, is defined by a variable proline-rich N-terminus and a conserved C-terminal 8CM domain. Elucidating the specific function of each domain—for instance, whether the proline-rich region acts as a flexible linker or has specific binding properties, and what role the lipid-transfer-protein-like 8CM domain plays—will be essential for a complete understanding of RPRP3 function. nih.gov
By addressing these questions, researchers can transition from knowing where and when RPRP3 is present to understanding how it functions to shape one of the most fundamental structures for plant nutrient and water uptake.
Ribosomal Protein S3 Rps3 Extraribosomal Functions
Gene Encoding and Transcriptional Regulatory Elements
The RPS3 protein in humans is encoded by the RPS3 gene, located on chromosome 11. mapmygenome.in This gene codes for a protein that is a constituent of the 40S ribosomal subunit, playing a role in the initiation of translation. mapmygenome.inmaayanlab.cloud The RPS3 gene is co-transcribed with small nucleolar RNA (snoRNA) genes, specifically U15A and U15B, which are situated within its introns. mapmygenome.inmaayanlab.cloud Like many genes encoding ribosomal proteins, RPS3 has multiple processed pseudogenes dispersed throughout the genome. mapmygenome.inmaayanlab.cloud Transcriptional regulation of RPS3 involves various factors. In Saccharomyces cerevisiae, the RPS3 promoter is bound by proteins like Cin5p, Rgr1p, Tfc7p, and Ume6p in response to heat. yeastgenome.org Sfp1p is also noted as a regulator of RPS3 transcription in yeast. yeastgenome.org
Dual Role: Ribosomal Component and Extraribosomal Functions
RPS3 is well-established as a core component of the 40S small ribosomal subunit, essential for ribosome biogenesis and protein translation. mapmygenome.inmaayanlab.clouduniprot.orgnih.govcellsignal.comjmb.or.krbmbreports.org However, a growing body of evidence demonstrates that RPS3 also performs numerous extraribosomal functions, independent of its role in protein synthesis. maayanlab.cloudnih.govcellsignal.comfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netd-nb.infofrontiersin.org These additional roles are diverse and include involvement in DNA repair, apoptosis, transcriptional regulation, cell signaling, and the innate immune response. maayanlab.clouduniprot.orgcellsignal.comfrontiersin.orgnih.govresearchgate.netresearchgate.netd-nb.infofrontiersin.org The ability of RPS3 to engage in these varied functions is often mediated by its interaction with non-ribosomal proteins and nucleic acids. frontiersin.org The extraribosomal activities of RPS3 are crucial for cellular stress responses and maintaining cellular homeostasis. bmbreports.orgresearchgate.net
Mechanistic Involvement in DNA Repair Pathways
RPS3 plays a significant role in maintaining genomic integrity through its participation in various DNA repair mechanisms. mapmygenome.inmaayanlab.clouduniprot.orgcellsignal.comjmb.or.krnih.govresearchgate.netresearchgate.netd-nb.inforesearchgate.netnih.gov It possesses intrinsic DNA repair endonuclease activity, capable of cleaving phosphodiester bonds in damaged DNA. mapmygenome.inuniprot.orgjmb.or.krbmbreports.orgresearchgate.netnih.gov This activity is particularly relevant in the repair of lesions such as apurinic/apyrimidinic (AP) sites and those induced by UV irradiation. mapmygenome.inuniprot.orgjmb.or.krbmbreports.orgnih.govresearchgate.netnih.gov
Response to DNA Damage and Lesion Recognition
RPS3 is actively involved in the cellular response to DNA damage. It translocates to the nucleus in response to DNA damaging agents like hydrogen peroxide. uniprot.orgnih.gov This nuclear translocation is regulated by post-translational modifications, such as phosphorylation by ERK1 on T42. frontiersin.org An RPS3 T42A mutant shows significantly reduced nuclear abundance even after extensive DNA damage. frontiersin.org RPS3 demonstrates high binding affinity for common DNA lesions, including 7,8-dihydro-8-oxoguanine (8-oxoG) and AP sites. mapmygenome.inuniprot.orgnih.govd-nb.inforesearchgate.netuniprot.org While it binds tightly to these sites, human RPS3 does not appear to possess its own glycosylase activity. frontiersin.orgnih.gov Instead, it functions by recognizing and binding to damaged DNA, thereby facilitating the repair process. mapmygenome.innih.govd-nb.inforesearchgate.net Studies in Drosophila have shown that RPS3 can cleave DNA at AP sites and liberate 8-oxoG lesions. frontiersin.orgnih.gov
Interaction with DNA Repair Machinery Components
RPS3 interacts with and stimulates the activity of several key enzymes in the base excision repair (BER) pathway. It binds to and enhances the activity of uracil-DNA glycosylase (UNG1), hOGG1 (which removes 8-oxoG), and APE/Ref-1 (an AP endonuclease). mapmygenome.inuniprot.orgfrontiersin.orgnih.govuniprot.orgacs.org These interactions suggest that RPS3 acts as an accessory factor in BER, facilitating lesion processing. maayanlab.clouduniprot.orgacs.org
Research indicates that RPS3 can interact with the Ku heterodimers of the DNA-dependent protein kinase (DNA-PK) complex, negatively regulating non-homologous end joining (NHEJ) repair of DNA double-strand breaks. nih.gov This interaction can slow down NHEJ ligation reactions and, in cases of severe DNA damage, trigger p53-dependent cell death. nih.gov Phosphorylation of RPS3 by DNA-PK following DSB formation reduces its binding to the Ku complex. nih.gov
RPS3 has also been shown to associate with the transcription factor IIH (TFIIH) complex through an interaction with the xeroderma pigmentosum complementation group D (XPD) protein, playing a role in the nucleotide excision repair (NER) pathway. nih.gov Overexpression of RPS3 in XP-D cells increased resistance to UV radiation, and knockdown of RPS3 reduced NER efficiency. nih.gov RPS3 may assist TFIIH in expediting NER by enhancing XPD helicase function and increasing its turnover rate. nih.gov
Furthermore, RPS3 is involved in mitochondrial DNA damage surveillance. researchgate.netnih.gov Increased levels of reactive oxygen species (ROS) induce RPS3 accumulation in the mitochondria, where it participates in repairing damaged mitochondrial DNA. uniprot.orgresearchgate.netnih.gov This translocation is regulated by interactions with heat shock proteins HSP90, HSP70, and TOM70. researchgate.netnih.gov
Table 1: RPS3 Interactions with DNA Repair Proteins
| Interacting Protein | DNA Repair Pathway | Effect of Interaction with RPS3 | Source |
| UNG1 | Base Excision Repair (BER) | Enhances uracil (B121893) excision activity | mapmygenome.inuniprot.orgfrontiersin.org |
| hOGG1 | Base Excision Repair (BER) | Stimulates N-glycosylase activity | mapmygenome.inuniprot.orgfrontiersin.orgd-nb.infouniprot.orgacs.org |
| APE/Ref-1 | Base Excision Repair (BER) | Stimulates cleavage of phosphodiester backbone | mapmygenome.inuniprot.orgfrontiersin.orguniprot.orgacs.org |
| Ku heterodimers (DNA-PK) | Non-Homologous End Joining (NHEJ) | Interacts and negatively regulates NHEJ ligation | nih.gov |
| XPD (TFIIH) | Nucleotide Excision Repair (NER) | Associates and complements function, enhances helicase activity | nih.gov |
| HSP90, HSP70, TOM70 | Mitochondrial DNA Repair | Regulates mitochondrial translocation under increased ROS | researchgate.netnih.gov |
Participation in Apoptotic Signaling Cascades
Beyond its role in DNA repair, RPS3 is a regulator of apoptosis, or programmed cell death. uniprot.orgnih.govcellsignal.comfrontiersin.orgnih.govresearchgate.netresearchgate.netd-nb.infomdpi.comuniprot.org Several ribosomal proteins, including RPS3, are known to regulate this process. frontiersin.orgmdpi.com
Induction and Regulation of Programmed Cell Death
RPS3 can induce apoptosis through various mechanisms. Overexpression of RPS3 has been shown to induce DNA condensation and promote the degradation of PARP and lamin A/C, which are hallmarks of apoptotic induction. frontiersin.org Mutational analysis suggests that amino acids 15-26 of RPS3, termed the "death domain," are critical for its apoptosis-inducing function. frontiersin.org
RPS3 induces neuronal apoptosis by interacting with the transcription factor E2F1 and synergistically upregulating the expression of pro-apoptotic BH3-only proteins like Bim and HRK/Dp5. mapmygenome.inuniprot.orgnih.govfrontiersin.orguniprot.org
The apoptotic function of RPS3 is subject to regulation, particularly through post-translational modifications like phosphorylation. Akt-dependent phosphorylation of RPS3 at Threonine 70 (T70) can suppress its pro-apoptotic function by inhibiting its interaction with E2F1. nih.govfrontiersin.org This phosphorylation also coincides with the nuclear translocation of RPS3, where it can then participate in DNA repair. nih.gov Conversely, abolishing Akt-mediated RPS3 phosphorylation accelerates apoptotic cell death and compromises its nuclear translocation. nih.gov
RPS3 has also been implicated in caspase-dependent apoptosis. Overexpression of RPS3 in certain cell types activates caspase-3, -8, and -9. frontiersin.org It is involved in the induction of apoptosis through the activation of CASP8. mapmygenome.inuniprot.org Following UV radiation, RPS3 can interact with TRADD, triggering apoptosis through caspase-dependent JNK activation. mapmygenome.in Depleting endogenous RPS3 can rescue cell survival under oxidative stress conditions. frontiersin.org
Table 2: RPS3 Involvement in Apoptosis
| Mechanism/Interaction | Effect on Apoptosis | Key Interacting Partners | Source |
| Overexpression | Induces DNA condensation, PARP/Lamin A/C degradation | - | frontiersin.org |
| "Death domain" (AAs 15-26) | Critical for apoptosis induction | - | frontiersin.org |
| Interaction with E2F1 | Upregulates pro-apoptotic proteins (Bim, HRK/Dp5) | E2F1 | mapmygenome.inuniprot.orgnih.govfrontiersin.orguniprot.org |
| Phosphorylation by Akt (T70) | Suppresses pro-apoptotic function, promotes nuclear translocation | Akt | nih.govfrontiersin.org |
| Activation of Caspases | Induces caspase-dependent apoptosis | Caspase-3, -8, -9, CASP8 | mapmygenome.inuniprot.orgfrontiersin.orgresearchgate.net |
| Interaction with TRADD (UV damage) | Triggers caspase-dependent JNK activation | TRADD | mapmygenome.in |
| Depletion of endogenous RPS3 | Rescues cell survival under oxidative stress | - | frontiersin.org |
Cross-talk with Other Apoptotic Effectors
RPS3 plays a significant role in the complex network of apoptotic signaling pathways. It is involved in the induction of apoptosis, partly through its role in the activation of Caspase-8 (CASP8). uniprot.orgresearchgate.net Furthermore, RPS3 can induce neuronal apoptosis by interacting with the E2F1 transcription factor, synergistically upregulating pro-apoptotic proteins such as BCL2L11/BIM and HRK/Dp5. uniprot.orguniprot.org In breast cancer cells, knockdown of RPS3 has been shown to induce apoptosis, which correlates with a reduction in the levels of the X-linked inhibitor of apoptosis (XIAP) protein, suggesting an involvement in apoptosis that may be independent of NF-κB activity in this context. portlandpress.com RPS3 has also been reported to induce antiapoptotic genes, such as XIAP, by activating nuclear factor κB. mdpi.com The apoptotic function of RPS3 can be influenced by phosphorylation; for instance, Akt-mediated T70 phosphorylation has been shown to diminish the proapoptotic function of RPS3. mdpi.com
Regulation of Gene Expression and Transcriptional Activity Beyond Ribosome Biogenesis
RPS3 acts as a crucial regulatory factor in gene expression and transcriptional activity, independent of its ribosomal function. It has been identified as a non-Rel subunit of the nuclear factor kappa B (NF-κB) complex. maayanlab.cloudnih.govnih.gov RPS3 directly interacts with NF-κB subunits, such as the p65 (RELA) subunit, enhancing DNA binding and promoting the selective transcription of key target genes involved in processes like immune and stress responses. uniprot.orgmaayanlab.cloudnih.govnih.govresearchgate.net Nuclear translocation of RPS3, often in parallel with p65, is observed in response to stimuli like lymphocytic and inflammatory signals, facilitating the formation of NF-κB complexes at specific regulatory sites in chromatin. maayanlab.cloudresearchgate.net Studies have shown that RPS3 knockdown can impair NF-κB-mediated transcription of selected p65 target genes. nih.govresearchgate.net For example, RPS3 activates a subset of genes like IL-8 and IκBα in T cells in response to PMA. researchgate.net Phosphorylated RPS3 has been shown to translocate into the nucleus and upregulate pro-survival gene expression via association with NF-κB in non-small cell lung cancer cells. nih.gov Beyond NF-κB, RPS3 is also implicated in regulating the transcription of genes related to DNA repair and cell cycle control. researchgate.netresearchgate.net
Subcellular Translocation Mechanisms Governing Extraribosomal Localization (e.g., Mitochondria, Nucleus)
RPS3 exhibits dynamic subcellular localization, translocating to specific compartments like the nucleus and mitochondria to perform its extraribosomal functions. In normal cells, RPS3 is primarily located in the cytoplasm, with smaller amounts in the nucleus. uniprot.orguniprot.org However, it translocates to the nucleus in cells undergoing apoptosis. uniprot.orguniprot.org Nuclear translocation can be induced by DNA-damaging agents such as hydrogen peroxide. uniprot.orguniprot.org RPS3 also accumulates in the mitochondrion in response to increased levels of reactive oxygen species (ROS). uniprot.orguniprot.orgresearchgate.netnih.gov This mitochondrial accumulation is associated with DNA repair in the mitochondria and a reduction in cellular ROS levels and mitochondrial DNA damage. uniprot.orguniprot.orgresearchgate.netnih.gov The translocation of RPS3 to the mitochondrion is regulated by interactions with chaperone proteins like HSP90, HSP70, and TOM70. researchgate.netnih.gov Specifically, the interaction with TOM70 promotes mitochondrial translocation. uniprot.orguniprot.org Nuclear translocation is also influenced by interactions, such as with IKKB, which phosphorylates RPS3 and enhances its movement to the nucleus. uniprot.orguniprot.org
Protein-Protein Interactions in Non-Ribosomal Contexts (e.g., HSP90, HSP70, TOM70)
In its extraribosomal roles, RPS3 engages in specific protein-protein interactions that are crucial for its function and localization. As mentioned, RPS3 interacts with HSP90, HSP70, and TOM70, which are involved in its translocation to the mitochondria, particularly in response to increased ROS levels. researchgate.netnih.gov The interaction with HSP90 can also enhance RPS3 protein stability by preventing ubiquitination. mdpi.comuniprot.org RPS3 interacts directly with the RELA (p65) subunit of NF-κB via its N-terminus, and this interaction enhances the DNA-binding activity of the NF-κB p65-p50 complex. uniprot.orguniprot.org NFKBIA (IκBα) may bridge the interaction between RPS3 and RELA. uniprot.orguniprot.org RPS3 also interacts with IKKB, an interaction that leads to RPS3 phosphorylation and promotes its nuclear translocation. uniprot.orguniprot.org Other reported interactions include those with MDM2 and TP53 (p53) via its KH domain, and with TRADD. uniprot.orguniprot.org The interaction with TP53 is notable as RPS3 binds to and protects TP53 from MDM2-mediated ubiquitination. uniprot.orguniprot.org In the context of neuronal apoptosis, RPS3 interacts with the E2F1 transcription factor. uniprot.orguniprot.org
Post-Translational Modifications and Their Functional Implications (e.g., Glycosylation, Methylation, Sumoylation, Phosphorylation)
RPS3 undergoes various post-translational modifications (PTMs) that significantly influence its stability, localization, activity, and interactions in its extraribosomal functions. Common PTMs include phosphorylation, methylation, sumoylation, and glycosylation, among others. researchgate.netnih.govfrontiersin.orgabcam.commdpi.comcreative-proteomics.com
Phosphorylation: Phosphorylation is a well-studied PTM of RPS3. Phosphorylation at Thr-221 by CDK1 occurs mainly during the G2/M phase of the cell cycle. researchgate.netuniprot.org Phosphorylation at Thr-42 by Erk1 and Ser-6/Thr-221 by protein kinase C-δ (PKCδ) are reported to be required for nuclear translocation and DNA repair function, respectively. mdpi.comoncotarget.com Akt-mediated phosphorylation at Thr-70 has been shown to block the proapoptotic function of RPS3 and increase its protein stability. mdpi.com Phosphorylation is also involved in regulating RPS3's association with NF-κB and subsequent gene regulation. maayanlab.cloudnih.gov
Methylation: Methylation by PRMT1 is required for the import of RPS3 into the nucleolus and for ribosome assembly. uniprot.org
Sumoylation: Sumoylation, particularly by SUMO1, enhances RPS3 protein stability by increasing its resistance to proteolysis. mdpi.comuniprot.org Sumoylation can occur at consensus sites including Lys-18, Lys-214, and Lys-230. uniprot.org SUMOylation is associated with regulating protein expression, localization, stability, and activity, participating in processes like protein-protein interactions, intracellular localization, DNA repair, and transcription factor activation. creative-proteomics.com
Glycosylation: RPS3 has been shown to be N-linked glycosylated at the Asn165 residue, particularly in cancer cells where it is secreted. oncotarget.com A point mutation at Asn165 decreased RPS3 secretion. oncotarget.com Secretion was also inhibited by blocking ER-Golgi transport and N-linked glycosylation, suggesting that glycosylation plays a role in the secretion of extraribosomal RPS3 from cancer cells. oncotarget.com
Ubiquitination: RPS3 is subject to ubiquitination, which is part of the ubiquitin-proteasome system regulating its degradation. mdpi.com Interaction with HSP90 can prevent ubiquitination and stabilize the protein. mdpi.comuniprot.org The chaperone-E3 ligase complex HSP70-CHIP has been shown to bind directly to and ubiquitinate RPS3 for proteasomal degradation. mdpi.com
Table summarizing PTMs of RPS3 and their implications:
| PTM | Residue(s) Affected | Key Enzyme(s) Involved | Functional Implications | Source(s) |
| Phosphorylation | Thr-221 | CDK1 | Occurs in G2/M phase. | researchgate.netuniprot.org |
| Phosphorylation | Thr-42 | Erk1 | Required for nuclear translocation. | mdpi.com |
| Phosphorylation | Ser-6/Thr-221 | PKCδ | Required for DNA repair function. | mdpi.comoncotarget.com |
| Phosphorylation | Thr-70 | Akt | Blocks proapoptotic function, increases protein stability. | mdpi.com |
| Methylation | Not specified | PRMT1 | Required for nucleolar import and ribosome assembly. | uniprot.org |
| Sumoylation | Lys-18, Lys-214, Lys-230 | SUMO1, PIAS, hPC2, RanBP2 | Enhances protein stability, involved in various cellular processes. | mdpi.comuniprot.orgcreative-proteomics.com |
| Glycosylation | Asn165 | Glycosyltransferases | Involved in secretion from cancer cells. | oncotarget.com |
| Ubiquitination | Not specified | HSP70-CHIP complex, Asc1 (RACK1) | Regulates protein degradation, prevented by HSP90 interaction. Involved in RQC. | mdpi.comuniprot.org |
Methodological Strategies for Investigating RPS3 Extraribosomal Roles
Investigating the extraribosomal functions of RPS3 requires a variety of methodological approaches. These often involve techniques to study protein localization, protein-protein interactions, and the functional consequences of altering RPS3 expression or modification.
Techniques employed include:
Subcellular fractionation and Western blotting: To determine the localization of RPS3 in different cellular compartments (cytoplasm, nucleus, mitochondria). uniprot.orguniprot.org
Immunofluorescence microscopy: To visualize the distribution of RPS3 within cells and observe its translocation under specific conditions. researchgate.net
Immunoprecipitation and mass spectrometry: To identify proteins that interact with RPS3 in non-ribosomal contexts. frontiersin.org
Yeast two-hybrid assays: To screen for potential protein-protein interactions. frontiersin.org
Chromatin immunoprecipitation (ChIP): To assess the binding of RPS3, often in conjunction with transcription factors like NF-κB, to specific DNA regulatory sites. researchgate.net
Luciferase reporter assays: To measure the transcriptional activity of genes regulated by RPS3. researchgate.net
Site-directed mutagenesis: To investigate the role of specific amino acid residues, such as those involved in PTMs or protein interactions, in RPS3 function and localization. oncotarget.com
Treatment with inhibitors: Using specific inhibitors, such as those targeting kinases involved in RPS3 phosphorylation or those affecting protein transport, to study the mechanisms regulating RPS3 activity and localization. researchgate.netnih.govoncotarget.com
Targeted Gene Perturbation Studies
Targeted gene perturbation studies are fundamental to understanding the necessity and sufficiency of RPS3 in its extraribosomal roles. These approaches involve specifically altering the expression levels of the RPS3 gene and observing the resulting phenotypic changes.
Common targeted gene perturbation methods include:
Small interfering RNA (siRNA) or short hairpin RNA (shRNA)-mediated knockdown: To reduce the expression levels of endogenous RPS3. This approach has been used to demonstrate the involvement of RPS3 in processes like apoptosis and NF-κB-mediated transcription. portlandpress.comnih.govresearchgate.net
CRISPR-based technologies (e.g., CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa)): These techniques allow for targeted repression or activation of RPS3 gene expression and can be combined with single-cell RNA sequencing (scRNA-seq) in approaches like Perturb-seq to analyze the downstream effects on gene expression at a high resolution. biorxiv.orgnih.gov Studies using CRISPRa Perturb-seq have shown that RPS3 perturbation can successfully induce transcriptional changes. biorxiv.org
Overexpression studies: Introducing exogenous RPS3 gene constructs into cells to increase RPS3 protein levels and examine the consequences. Overexpression of RPS3 has been linked to increased migration and invasion in cancer cells and neuronal apoptosis. mdpi.comoncotarget.com
These targeted perturbation strategies, coupled with downstream analyses of cellular phenotypes, protein localization, and gene expression profiles, provide crucial insights into the specific extraribosomal functions mediated by RPS3.
Proteomic Analyses of Protein Complexes
Proteomic analyses, particularly techniques like tandem affinity purification coupled with mass spectrometry, have been instrumental in identifying protein complexes involving RPS3 outside of the ribosome. These studies have revealed that RPS3 interacts with a variety of non-ribosomal proteins, mediating its diverse extraribosomal functions frontiersin.orgnih.gov.
One significant finding from proteomic screens is the identification of RPS3 as a non-Rel subunit of NF-κB DNA-binding complexes, including both p65 homodimers and p65-p50 heterodimers nih.gov. This interaction, mediated through the KH domain of RPS3, synergistically enhances the DNA-binding activity of NF-κB nih.govnih.gov. Lymphocyte-activating stimuli can induce the nuclear translocation of RPS3, where it co-localizes with p65 and becomes part of NF-κB complexes bound to specific chromatin regulatory sites nih.gov. This suggests that RPS3 plays an essential role in the selective control of gene expression by NF-κB nih.gov.
Proteomic studies have also indicated that RPS3 can be part of mRNP granule complexes containing untranslated mRNAs and can interact with proteins like IGF2BP1 genecards.orgmybiosource.com. Furthermore, interactions with proteins involved in DNA repair pathways, such as APEX1 and OGG1, have been suggested by proteomic and interaction studies uniprot.orgnih.govresearchgate.net.
Biochemical Assays for DNA Binding and Enzymatic Activity
Biochemical assays have provided direct evidence for the DNA binding and enzymatic activities of RPS3, particularly in the context of DNA repair. RPS3 has been shown to possess endonuclease activity, specifically acting as a mammalian DNA repair endonuclease III uniprot.orgnih.govbmbreports.orgjmb.or.krnih.gov. This enzymatic activity involves cleaving phosphodiester bonds in damaged DNA, with a preference for supercoiled DNA over relaxed DNA mapmygenome.inuniprot.org.
In vitro binding assays have demonstrated that RPS3 has a high binding affinity for damaged DNA, including UV-irradiated DNA and DNA containing apurinic/apyrimidinic (AP) sites nih.govbmbreports.orgjmb.or.kr. It also exhibits high binding affinity for 7,8-dihydro-8-oxoguanine (8-oxoG), a common lesion caused by oxidative stress uniprot.orgnih.gov. While RPS3 binds strongly to 8-oxoG, it has been reported to lack the ability to remove this lesion itself nih.gov. However, it can stimulate the N-glycosylase activity of OGG1 and enhance the uracil excision activity of UNG1, both key enzymes in base excision repair uniprot.org.
Enzymatic assays have confirmed the AP lyase activity of RPS3, which is involved in cleaving the phosphodiester bond at AP sites bmbreports.orgjmb.or.krnih.gov. Studies using deletion analysis have mapped the repair endonuclease domain to the C-terminal region of RPS3 jmb.or.kr.
Biochemical assays, such as in vitro binding assays, have also been used to investigate the interaction of RPS3 with other proteins, such as its homodimer formation through specific regions oncotarget.com. Immunocomplex kinase assays have demonstrated that RPS3 can be phosphorylated by kinases like Lyn, affecting its function bmbreports.org.
Cellular Imaging and Subcellular Fractionation
Cellular imaging techniques, such as fluorescence microscopy and confocal microscopy, coupled with subcellular fractionation, have been crucial for determining the localization of RPS3 within the cell and how its localization changes in response to stimuli genecards.orgnih.govnih.govresearchgate.netabcam.com. These methods help to distinguish between the ribosomal and extraribosomal pools of RPS3 and to understand where its extraribosomal functions take place.
Subcellular fractionation experiments have shown that RPS3 is typically found in both the cytoplasm and the nucleus in normal cells, although predominantly in the cytoplasm oncotarget.comwikipedia.orggenecards.orgnih.gov. Nuclear translocation of RPS3 is a key event for many of its extraribosomal functions, including DNA repair and transcriptional regulation genecards.orgnih.govnih.gov. This translocation can be induced by various stimuli, such as DNA damaging agents like hydrogen peroxide, NGF stimulation, cellular activation stimuli like TNF-α, and bacterial infection researchgate.netgenecards.orgnih.govnih.gov.
Imaging studies have shown that upon NGF stimulation, phospho-RPS3 accumulates in the nucleus in a time-dependent manner, coinciding with a decrease in cytoplasmic levels nih.gov. Phosphorylation by kinases such as Akt, IKKβ, and MAPK has been shown to be important for mediating RPS3 nuclear translocation genecards.orgnih.govnih.gov. For instance, phosphorylation at serine 209 by IKKβ enhances the association of RPS3 with importin-alpha, facilitating its nuclear import genecards.orgnih.gov.
Beyond the nucleus, imaging and fractionation studies have also localized RPS3 to other cellular compartments involved in its extraribosomal roles. RPS3 has been observed to localize to the mitotic spindle during mitosis, colocalizing with α-tubulin, suggesting a role in spindle formation and chromosome movement genecards.orguniprot.orgresearchgate.net. It has also been found in the mitochondrion inner membrane and can accumulate in mitochondria in response to increased reactive oxygen species (ROS) levels genecards.orguniprot.org. Subcellular fractionation protocols often involve differential centrifugation steps to separate cellular components based on size, shape, and density, followed by analysis of fractions using techniques like Western blotting with organelle-specific markers to verify purity nih.govnih.govbitesizebio.combiorxiv.org.
Future Directions for Unraveling RPS3 Multifunctionality
Despite significant progress, the full spectrum of RPS3 extraribosomal functions and the intricate mechanisms governing them are still being unraveled. Future research directions should focus on several key areas:
Comprehensive Mapping of Interaction Networks: While some protein partners of extraribosomal RPS3 have been identified, a more comprehensive mapping of its interaction networks under different cellular conditions and in various cell types is needed. Advanced proteomic techniques, including context-specific proximity labeling, could provide deeper insights into transient or weak interactions.
Detailed Mechanistic Studies of Enzymatic and DNA Binding Activities: Further detailed biochemical and structural studies are required to fully understand the enzymatic mechanisms of RPS3, particularly its AP lyase and endonuclease activities, and how these are regulated. Investigating the precise binding sites and dynamics of RPS3 interaction with different types of DNA damage and repair enzymes will be crucial.
Regulation of Subcellular Localization: While phosphorylation is known to regulate RPS3 nuclear translocation, other post-translational modifications (such as sumoylation, ubiquitination, and methylation) and the proteins that mediate these modifications also play roles in controlling its localization and function genecards.orguniprot.orgbmbreports.org. Future studies should delve deeper into the interplay of these modifications and the transport machinery involved in directing RPS3 to specific cellular compartments.
Role in Specific Biological Processes and Diseases: Further research is needed to fully elucidate the specific roles of RPS3 extraribosomal functions in various biological processes, such as inflammation, cell cycle regulation, and development, and their implications in diseases like cancer, neurodegenerative disorders, and inflammatory conditions oncotarget.commapmygenome.inunimas.myresearchgate.netmdpi.com. Utilizing genetic models, such as conditional knockout or transgenic organisms, can help to dissect the in vivo contributions of RPS3 extraribosomal roles nih.gov.
Integration of Multi-omics Data: Integrating data from proteomic, transcriptomic, interactomic, and imaging studies will be essential to build a holistic understanding of how RPS3 multifunctionality is coordinated at the systems level.
Therapeutic Potential: Given its involvement in various disease-related pathways, further investigation into RPS3 as a potential therapeutic target or as a diagnostic/prognostic marker is warranted oncotarget.comresearchgate.netbmbreports.org.
These future directions, employing a combination of advanced biochemical, imaging, proteomic, and genetic approaches, will be vital for fully unraveling the complex and multifaceted roles of Ribosomal Protein S3 beyond its fundamental function in protein synthesis.
Receptor Expression Enhancing Protein 3 Reep3
Gene Structure and Transcript Variants
The human REEP3 gene is located on chromosome 10 at position 10q21.3. nih.gov It is a protein-coding gene. nih.gov According to some sources, the REEP3 gene has been reported to have two transcript (splice variants). medchemexpress.com The gene spans a region from approximately 63,521,401 to 63,625,128 on chromosome 10 (assembly GRCh38.p14). nih.gov
Functional Classification as a Microtubule-Binding Protein
REEP3 is functionally classified as a microtubule-binding protein. genecards.orguniprot.org This activity is predicted to enable its interaction with the microtubule cytoskeleton. genecards.orgnih.gov The ability of REEP3 to bind microtubules is crucial for its cellular functions, particularly during cell division. researchgate.netnih.gov Studies have indicated that microtubule binding and the clearance of ER from chromosomes depend on a specific short, positively charged amino acid sequence located between the two hydrophobic domains of related proteins like REEP4, suggesting a similar mechanism for REEP3. researchgate.netnih.gov
Involvement in Nuclear Envelope Reassembly After Mitosis
Following mitosis, REEP3 is involved in the reassembly of the nuclear envelope. genecards.orgnih.govuniprot.org The sequestration of the ER away from chromosomes during mitosis by REEP3/4 is crucial for proper nuclear envelope reformation in telophase. maayanlab.cloudresearchgate.netnih.gov By clearing the ER membrane from metaphase chromosomes, REEP3 contributes to establishing the correct nuclear envelope architecture in the daughter cells. nih.govnih.gov
Membrane Association and Sequestration of Endoplasmic Reticulum
REEP3 is an endoplasmic reticulum resident protein. plos.orgembopress.org It is predicted to be located in the endoplasmic reticulum membrane and the endoplasmic reticulum tubular network. genecards.orgnih.gov REEP proteins, including REEP3, contain hydrophobic hairpin domains that are believed to stabilize high membrane curvature, contributing to the shaping of ER tubules. embopress.orgmolbiolcell.orgresearchgate.net REEP3/4 specifically promote the formation of high-curvature ER tubules during metaphase through their reticulon homology domains. maayanlab.cloudmolbiolcell.orgresearchgate.net This ER-shaping activity is distinct from their role in clearing ER from metaphase chromatin. molbiolcell.orgresearchgate.net The sequestration of the ER away from chromosomes during mitosis is a key function mediated by REEP3/4, preventing premature association of ER membranes with chromatin. researchgate.netnih.govnih.gov
Methodological Approaches for REEP3 Characterization
Various methodological approaches have been employed to characterize REEP3 and its functions. These include biochemical screens to identify microtubule-membrane linkers, as well as techniques to analyze protein localization and interactions. nih.govplos.org
Live-Cell Imaging of Microtubule Dynamics
Live-cell imaging is a crucial technique for studying the dynamic behavior of cellular components like microtubules and the ER during processes such as cell division. researchgate.netnih.govharvard.edu Live-cell imaging of cells expressing fluorescent markers for the ER (e.g., GFP-Sec61b) and chromosomes (e.g., histone H2B-mcherry) has been used to visualize and quantify the distribution of the ER relative to chromatin during metaphase in the presence or absence of REEP3/4. researchgate.netnih.gov This allows researchers to observe the real-time effects of REEP3 depletion on ER sequestration from chromosomes and its impact on mitotic progression. researchgate.netnih.gov Quantitative analysis of fluorescence intensity at the metaphase plate in live cells provides data on the extent of ER accumulation on chromosomes in REEP3/4-depleted cells compared to controls. researchgate.netnih.gov
Table 1: REEP3 Characterization Data (Illustrative Example based on search results)
| Condition | Fraction of cells with ER association at metaphase plate | Notes | Source |
| Control Cells | ~11% | ER excluded from chromatin throughout metaphase. | researchgate.netnih.gov |
| REEP3/4 Depletion | ~88% | ER invades and accumulates in the chromatin region during metaphase. | researchgate.netnih.gov |
| REEP3/4 Depletion + Wild-type REEP4 Rescue | ~14% | Restores ER clearance from chromosomes. | researchgate.net |
| REEP3/4 Depletion + REEP4 dMT Rescue (Microtubule Binding Deficient) | ~84% | Does not rescue ER clearance defect. | researchgate.net |
Biochemical Analysis of Protein-Microtubule Interactions
REEP3 is predicted to possess microtubule binding activity. maayanlab.cloudgenecards.org Studies have indicated that REEP3, in conjunction with REEP4, functions as a linker between the ER membrane and microtubules. researchgate.netresearchgate.netnih.gov This interaction is crucial for the proper organization and dynamics of the ER within the cell. Biochemical screens have identified REEP4, and by extension REEP3 due to their close relation and redundant functions, as proteins that bind to microtubules. researchgate.netnih.gov The microtubule binding and the ability to clear ER from chromosomes are dependent on a short, positively charged amino acid sequence located between the two hydrophobic domains of REEP4. nih.gov This suggests a specific biochemical motif within REEP3/4 is responsible for their interaction with the microtubule cytoskeleton.
Genetic Knockdown/Knockout Models
Genetic knockdown and knockout studies have been instrumental in understanding the function of REEP3. Depletion of REEP3 and REEP4, often studied together due to their redundant roles, leads to significant cellular defects. nih.govnih.gov In HeLa cells, simultaneous depletion of REEP3 and REEP4 by RNA interference (RNAi) results in defects in cell division and an abnormal proliferation of intranuclear membranes derived from the nuclear envelope. nih.govnih.gov This phenotype is observed during mitosis, where ER membranes accumulate on metaphase chromosomes. nih.govnih.gov
Studies using RNAi have shown that while single depletion of REEP3 or REEP4 might not cause a pronounced phenotype, the double depletion leads to a profound change in metaphase ER morphology, shifting from a diffuse distribution to a sheet-like morphology. nih.gov This highlights the functional redundancy between REEP3 and REEP4 in maintaining ER structure during mitosis. nih.gov
Genetic knockout studies, while not specifically detailed for REEP3 alone in the provided context, generally involve deleting a gene to observe the consequences, whereas knockdown reduces protein production. mpg.de Differences in outcomes between knockout and knockdown can occur, suggesting potential compensatory mechanisms by other genes in knockout models. mpg.de
Contribution to Endoplasmic Reticulum Morphology and Function
REEP3, along with REEP4, is a major determinant of ER morphology, particularly in metaphase cells. molbiolcell.orgnih.gov These proteins are specifically required for generating the high-curvature morphology characteristic of mitotic ER and promote ER tubulation through their reticulon homology domains (RHDs). molbiolcell.orgnih.govmolbiolcell.org This ER-shaping activity is distinct from their role in clearing ER from metaphase chromatin. molbiolcell.orgnih.gov The RHDs of REEP proteins, including REEP3, are believed to stabilize high membrane curvature by acting as wedges in the membrane and through oligomerization. molbiolcell.org
REEP3/4 are critical for creating high curvature ER and simultaneously positioning the ER away from chromatin during mitosis. molbiolcell.org Without REEP3/4, ER clearance from chromosomes fails, leading to ER accumulation in the chromosome area and defects in nuclear envelope reformation. researchgate.netnih.govnih.gov
Evolutionary Conservation Across Eukaryotic Lineages
The REEP protein family, to which REEP3 belongs, is part of a larger superfamily of membrane-shaping adapter proteins known as the Yip family, which is conserved in yeast and higher eukaryotes. frontiersin.org This evolutionary conservation suggests a fundamental and important role for these proteins in cellular processes across different eukaryotic organisms. The mammalian Yip family includes eighteen members divided into four subfamilies, including the REEP subfamily. frontiersin.org REEP1-4 and REEP5-6/Yop1p (the yeast homolog) share similar structural motifs, particularly the reticulon homology domains (RHDs). frontiersin.org The conservation of RHDs, which are involved in membrane curvature generation, underscores the conserved function of these proteins in shaping cellular membranes. molbiolcell.orgfrontiersin.org
Unexplored Biological Processes and Future Research Directions
While significant progress has been made in understanding REEP3's role in ER morphology and microtubule interactions, particularly during mitosis, several biological processes and research directions remain unexplored.
The precise mechanisms by which REEP3/4 activity is modulated in a cell cycle-specific manner warrant further investigation. nih.govnih.gov Identifying the signaling pathways that control REEP3/4 functions during mitosis could provide insights into the regulation of other ER morphogenic proteins and the remodeling of other membrane-bound organelles during the cell cycle. nih.gov
The contributions of ER remodeling, mediated by proteins like REEP3, to the organelle's roles in spindle assembly, chromosome segregation, and cytokinesis are areas that can be further addressed. nih.gov
Furthermore, REEP3 has been implicated in other biological processes beyond ER shaping and mitotic clearance. Positional cloning studies have suggested REEP3 as a candidate gene in neurodevelopmental disorders like autism, potentially by regulating vesicular trafficking between the ER and Golgi network. maayanlab.cloudnih.govnih.gov Genetic association studies have also linked a locus harboring REEP3 to variations in alkaline phosphatase levels. maayanlab.cloud REEP3's function also extends into oncogenesis, with studies suggesting a role in hepatocellular carcinoma and pancreatic cancer, where its expression correlates with prognosis and immune cell infiltration. maayanlab.cloudnih.govnih.govresearchgate.net These findings indicate unexplored roles for REEP3 in disease contexts, suggesting future research directions in understanding its molecular mechanisms in these conditions.
Future research could also delve deeper into the potential differences in outcomes between REEP3 gene knockout and knockdown models to identify potential modifier genes or compensatory pathways. mpg.de
Proline Rich Protein 3 Prr3
Human Genomic Locus and Identified Isoforms
The human PRR3 gene is situated on chromosome 6 at locus 6p21.33. nih.gov The gene is protein-coding and has a validated RefSeq status. nih.gov According to the NCBI database, there are multiple mRNA and protein isoforms identified for human PRR3. nih.gov
| RefSeq mRNA Accession | RefSeq Protein Accession | Isoform | Status |
| NM_025263.4 | NP_079539.2 | isoform a | VALIDATED |
| NM_001077497.3 | NP_001070965.1 | isoform b | VALIDATED |
| XM_047419381.1 | XP_047275337.1 | isoform X1 | |
| XM_047419382.1 | XP_047275338.1 | isoform X2 |
Note: Isoforms X1 and X2 are predicted transcripts.
Domain Architecture and Distinct Proline-Rich Regions
While detailed graphical representations of human PRR3 domain architecture were not extensively found in the search results, information from chimpanzee PRR3 (a closely related ortholog) and general knowledge about proline-rich proteins and related families (like the pseudo-response regulators in Arabidopsis thaliana) provide insights.
Proline-rich proteins are characterized by a high content of proline residues, which can influence protein structure and function. ontosight.ai The Arabidopsis thaliana PRR family members, which include PRR3, share sequence similarity in two domains: a pseudo-receiver (PR) domain in the N-terminus and a CCT (CONSTANS, CO-like, TOC1) domain in the C-terminus. pnas.org The PR domain is involved in homo- and hetero-oligomerization among PRRs and interactions with other proteins, while the CCT domain is a DNA-binding domain. pnas.orgresearchgate.net
UniProt data for chimpanzee PRR3 (Q7YR36) indicates the presence of compositional bias regions with a high content of proline residues. uniprot.org It also notes a C3H1-type zinc finger domain. uniprot.org
A study on Focal Adhesion Kinase (FAK), another protein with proline-rich regions, illustrates how these regions can serve as binding sites for SH3 domains, highlighting the functional significance of proline-rich motifs in protein interactions. researchgate.netresearchgate.net FAK has three proline-rich regions (PRR1, PRR2, and PRR3). researchgate.netresearchgate.net
Tissue-Specific and Developmental Expression Patterns
In Arabidopsis thaliana, PRR3 transcript levels show a circadian pattern, with peak expression occurring at dusk under both long and short day conditions. arabidopsis.orgnih.govutoronto.ca PRR3 expression in Arabidopsis appears to be primarily restricted to the vasculature of cotyledons and leaves. arabidopsis.orgnih.govutoronto.ca This tissue-specific expression suggests a localized role for PRR3 in regulating the circadian clock in plants. nih.govoup.com
Transcriptional Regulation and Associated Regulatory Elements (e.g., Ets, AP-1, ATF/CRE sites)
While specific detailed information on the transcriptional regulation of human PRR3 gene was not prominently found, the presence of regulatory elements like Ets, AP-1, and ATF/CRE sites are known to be involved in the transcriptional regulation of various genes. nih.govresearchgate.netwikipedia.orgnih.gov
For example, Ets and AP-1 sites are essential for promoter activity in the transcriptional regulation of the transferrin receptor during erythroid differentiation. nih.gov AP-1 transcription factors, composed of proteins from the Fos, Jun, ATF, and JDP families, regulate gene expression in response to various stimuli and control cellular processes like differentiation and proliferation. wikipedia.org ATF/CRE sites are bound by CREB/ATF and AP-1 transcription factors and can influence gene transcription. nih.gov
GeneHancer data for the human PRR3 gene indicates potential promoter and enhancer regions. genecards.org These regions may contain binding sites for various transcription factors, including potentially Ets, AP-1, and ATF/CRE elements, which could regulate PRR3 expression. genecards.org
Characterized Protein-Protein Interactions
One of the well-characterized protein-protein interactions involving PRR3 comes from studies in Arabidopsis thaliana, where PRR3 interacts with TIMING OF CAB EXPRESSION1 (TOC1). nih.govoup.comresearchgate.netresearchgate.net This interaction has been demonstrated through yeast two-hybrid assays and in planta co-immunoprecipitation experiments. nih.govoup.comresearchgate.netresearchgate.net
PRR3 binds to the N-terminus of TOC1 and can perturb the interaction between TOC1 and ZEITLUPE (ZTL), an F-box protein that targets TOC1 for proteasome-dependent degradation. nih.govoup.comresearchgate.net This suggests that PRR3 may modulate TOC1 stability by interfering with ZTL binding. nih.govoup.com
In humans, protein-protein interaction databases like BioGRID and IntAct list numerous potential interactors for PRR3. uniprot.org These interactions are subject to ongoing research to determine their biological significance.
Hypothesized Cellular Functions Based on Sequence and Expression
Based on its classification as a proline-rich protein and its location within the MHC class I region in humans, PRR3 is hypothesized to play a role in the immune system. ontosight.ai Proteins in the MHC class I region are involved in presenting peptide fragments to T-cells, which is crucial for distinguishing self from non-self. ontosight.ai
In Arabidopsis thaliana, PRR3 is involved in regulating the circadian clock. arabidopsis.orgnih.govutoronto.ca Its interaction with TOC1 and its effect on TOC1 stability suggest a function in fine-tuning the circadian oscillator, particularly in the vasculature. nih.govoup.com The circadian clock regulates various physiological processes in plants, including growth and development. arabidopsis.org
The presence of a zinc finger domain in chimpanzee PRR3 suggests potential roles in nucleic acid binding or protein-protein interactions. uniprot.org The RNA binding activity annotation for human PRR3 also supports a potential role involving RNA. nih.govgenecards.org
Methodological Approaches for PRR3 Research (e.g., Mutational Analysis of Promoters)
Various methodological approaches have been employed to study PRR3. These include:
Transcriptional Assays: Used to measure PRR3 transcript levels and their temporal or tissue-specific variations. arabidopsis.orgnih.govutoronto.ca
Mutational Analysis: Creating mutations in the PRR3 gene or its promoter regions to study the impact on expression, protein function, and cellular phenotypes. While specific examples of mutational analysis of the human PRR3 promoter were not detailed in the search results, mutational analysis of promoter regions is a standard technique to identify regulatory elements and transcription factor binding sites. nih.gov In Arabidopsis, loss- and gain-of-function studies of PRR3 have been used to investigate its role in the circadian clock. nih.gov
Protein-Protein Interaction Assays: Techniques like yeast two-hybrid and co-immunoprecipitation are used to identify and validate proteins that interact with PRR3. nih.govoup.comresearchgate.netresearchgate.net
Subcellular Localization Studies: Determining the cellular compartments where PRR3 is located. proteinatlas.org
Bioinformatics and Genomics: Utilizing databases and computational tools to analyze genomic locus, identify isoforms, predict domains, and identify potential regulatory elements. nih.govuniprot.orggenecards.orguniprot.org
Overexpression and Gene Silencing: Manipulating PRR3 expression levels to observe the effects on downstream processes or interacting proteins. nih.govoup.com
These methods, among others, contribute to unraveling the molecular functions and regulatory mechanisms of PRR3.
Evolutionary Relationships within the Proline-Rich Protein Family
The human PRR3 is considered part of the broader family of proline-rich proteins. nih.gov This diverse group of proteins is found across various organisms and often plays roles in structure, cell wall formation, and signaling. Within humans, another notable family of proline-rich proteins is the Small Proline-Rich Protein (SPRR) family, which includes SPRR1, SPRR2, and SPRR3. genecards.org The SPRR genes are closely linked on human chromosome 1 and are thought to have evolved from a single progenitor gene through duplication events. genecards.org These SPRR proteins are induced during keratinocyte differentiation and are considered precursors for the cornified envelope. genecards.org
While both human PRR3 (CAT56) and SPRR3 are proline-rich proteins found in humans, they are distinct based on their genetic location and known associations. The Arabidopsis thaliana PRR3, a pseudo-response regulator involved in the circadian clock, represents a functionally different protein family that happens to share the "PRR3" designation. nih.gov The evolution of plant proline-rich proteins, such as PRPs and hybrid PRPs (HyPRPs) involved in cell wall formation and stress tolerance, also highlights the diverse evolutionary paths and functions within the broader category of proline-rich proteins across different kingdoms.
Potential Biological Roles and Future Investigative Pathways
The precise biological function of human PRR3 remains an area of ongoing research. Its localization within the MHC class I region strongly suggests a role related to the immune system. nih.gov Further investigation is required to understand how PRR3 might be involved in immune responses, antigen presentation, or other processes regulated by the MHC class I complex. nih.gov Variations in the PRR3 gene could potentially impact its function and, consequently, influence susceptibility to or severity of immune-related disorders. nih.gov
In contrast, the Arabidopsis thaliana PRR3 has a more defined role as a component of the plant circadian clock, where it interacts with other pseudo-response regulators like TOC1 and influences the clock's period and protein stability. nih.gov While this provides insight into a potential regulatory function for a protein named PRR3, its relevance to the human PRR3 (CAT56) requires further study due to the evolutionary distance and different protein families involved.
Future investigative pathways for human PRR3 should focus on elucidating its specific molecular function within the immune system. This could involve detailed protein-protein interaction studies, analysis of its expression patterns in different immune cell types and conditions, and functional studies using genetic manipulation techniques. Research into potential associations between PRR3 gene variations and immune-related diseases is also warranted. nih.gov Understanding the precise role of human PRR3 could provide valuable insights into immune system regulation and potentially identify new therapeutic targets for immune disorders.
Regulator of Microtubule Dynamics Protein 3 Rmdn3 / Protein Tyrosine Phosphatase Interacting Protein 51 Ptpip51
Gene Location and Transcriptional Regulatory Elements
The human RMDN3 gene is situated on chromosome 15, specifically at band 15q15.1. citeab.com This gene comprises 12 exons and encodes a full-length protein of 470 amino acids with a calculated molecular mass of 52.1 kDa. marrvel.org While comprehensive details regarding all transcriptional regulatory elements are not extensively detailed in the provided information, studies suggest that the promoter methylation status of PTPIP51 can influence its expression, as observed in prostate carcinoma where elevated expression was seen in conjunction with CpG island hypomethylation. marrvel.org Additionally, factors such as Epithelial Growth Factor (EGF) and 1,25OH2D3 have been shown to upregulate PTPIP51 expression.
Participation in Cellular Differentiation Processes
PTPIP51 plays a role in cellular differentiation. citeab.commarrvel.orgwikipedia.orgnih.govrna-society.org Its expression appears to be linked to distinct stages of differentiation in various tissues. For instance, in the epidermis, PTPIP51 is highly expressed in keratinocytes of suprabasal layers and differentiating first-order spermatocytes up to spermatids, while basal cells and spermatogonia show no perceptible amount. marrvel.org In skeletal muscle, its presence is restricted to fast-twitch fibers. marrvel.org Studies in human skeletal muscle cell culture have shown a differentiation-dependent expression, with upregulation linked to processes occurring after myoblast fusion during terminal differentiation. PTPIP51 has also been implicated in the differentiation and apoptosis of cytotrophoblasts and syncytiotrophoblasts. The protein's interaction with partners like PKC, c-Src kinase, or Raf-ERK may mediate its involvement in signal transduction during differentiation.
Modulatory Role in Cell Proliferation
RMDN3/PTPIP51 is involved in the modulation of cell proliferation. citeab.commarrvel.orgwikipedia.orgnih.govrna-society.org It has been observed to influence the MAPK pathway, which is crucial for regulating cellular proliferation. PTPIP51 can activate the MAPK pathway by interacting with 14-3-3β at the level of Raf1, leading to enhanced downstream signaling and promoting cell proliferation. nih.gov This is particularly relevant in malignantly transformed cells, such as breast cancer cells, where PTPIP51 is often deregulated. Overexpression of PTPIP51 has been associated with increased malignancy in glioblastoma, correlating with higher amounts of 14-3-3β. The interaction of PTPIP51 with PTP1B has also been noted to influence the MAPK pathway in acute myeloid leukemia. citeab.com
Contribution to Cell Motility and Migration
PTPIP51 contributes to cell motility and migration. citeab.commarrvel.orgnih.gov Overexpression of PTPIP51 has been shown to induce cell elongation and increase cell migration, adhesion, and spreading. Conversely, downregulation of PTPIP51 had the opposite effects. This regulatory role in cell motility is mediated, at least in part, via the Raf-ERK pathway. PTPIP51 can regulate ERK activity at the level of Raf, and its interaction with Raf-1 through 14-3-3 suggests it modulates the Raf-MEK-ERK cascade.
Involvement in Cytoskeleton Organization and Microtubule Dynamics
As its name suggests, Regulator of Microtubule Dynamics Protein 3 is involved in cytoskeleton organization and microtubule dynamics. citeab.commarrvel.org PTPIP51 has been shown to associate with the microtubular cytoskeleton and the spindle apparatus. During mitosis, PTPIP51 localizes to the spindle microtubules and spindle poles. marrvel.org It has been identified as an interaction partner of CGI-99 and Nuf-2, proteins involved in mitotic processes. The interaction with CGI-99 suggests an involvement in the regulation of microtubule polymerization, while interaction with Nuf-2 indicates a modulating function on the spindle apparatus. PTPIP51 has also been observed next to microtubules and the basal body in surface epithelia containing ciliated cells. marrvel.org
Mechanistic Linkages to Apoptotic Signaling Pathways
PTPIP51 is involved in apoptotic signaling pathways. citeab.commarrvel.orgwikipedia.orgnih.govrna-society.org It is considered an apoptotic constituent and plays a role in programmed cell death during development and in response to cell injury. citeab.commarrvel.org Overexpression of PTPIP51 has been shown to induce apoptosis. nih.gov PTPIP51 has been observed to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c. marrvel.org The N-terminal mitochondrial targeting sequence is reported to be required for both the correct targeting to mitochondria and its apoptotic functions. marrvel.org PTPIP51 may also function as a signaling partner in earlier stages of apoptosis, as indicated by its immunostaining with caspase 3 and cytokeratin 18f.
Association with Specific Intracellular Compartments (e.g., Mitochondrial Outer Membrane, Spindle)
PTPIP51 is localized to several intracellular compartments. citeab.commarrvel.org A prominent location is the mitochondrial outer membrane. citeab.com It is described as a mitochondrial membrane-anchored protein. wikipedia.org PTPIP51 interacts with VAPB, an ER membrane-bound protein, contributing to the formation of mitochondria-associated endoplasmic reticulum membranes (MAMs) and regulating calcium homeostasis. wikipedia.org
During cell division, PTPIP51 localizes to the spindle microtubules and spindle poles. marrvel.org Specifically, phosphorylated PTPIP51 has been observed to associate with the spindle poles.
Interacting Partners and Protein Complex Formation
RMDN3/PTPIP51 functions through interactions with a variety of protein partners, forming complexes that mediate its diverse cellular roles. A key interaction involves the ER-resident protein VAPB (VAMP-associated protein B), forming a crucial tethering complex at MAMs. oup.comnih.govembopress.orgembopress.orgresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgmedwinpublishers.comjensenlab.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net This interaction is critical for regulating calcium homeostasis by facilitating the transfer of Ca²⁺ from the ER to mitochondria. oup.comfrontiersin.orgmedwinpublishers.comnih.gov The binding between PTPIP51 and VAPB is mediated, at least in part, by FFAT-like motifs in PTPIP51 and the MSP domain of VAPB, although a coiled-coil domain in PTPIP51 has also been shown to be essential for this interaction and subsequent ER-mitochondria contact and calcium transfer functions. nih.govembopress.orgembopress.orgresearchgate.netfrontiersin.org
PTPIP51 was initially characterized by its interaction with protein tyrosine phosphatases, including PTP1B and TCPTP. wikidoc.orgoup.com These interactions, along with associations with proteins like 14-3-3 (beta and gamma isoforms), Raf-1, c-Src, PKA, and DAGKα, are implicated in modulating signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular proliferation and differentiation. wikidoc.orgmdpi.comresearchgate.netresearchgate.net The interaction with 14-3-3 proteins is mediated by conserved regions within PTPIP51 and is subject to regulation by phosphorylation. wikipedia.orgmdpi.comresearchgate.net
Other reported interacting partners include MOSPD2, PTPN2, EMP3, FAM3C, GIMAP1, LHFPL5, and ORP5/8, suggesting roles in various processes beyond ER-mitochondria tethering and phosphatase interactions, potentially including lipid transfer and other cellular functions. uniprot.orgembopress.orgmaayanlab.cloudnih.govgoettingen-research-online.de PTPIP51 has also been observed to interact with proteins involved in mitosis, such as CGI-99 and Nuf2, further highlighting its dynamic involvement in cell cycle regulation. mdpi.com
Table 1 summarizes some of the key interacting partners of RMDN3/PTPIP51 and their associated complexes or pathways.
| Interacting Partner | Associated Complex/Pathway | Cellular Process | Source |
| VAPB | ER-Mitochondria Tethering Complex (MAMs) | Calcium Homeostasis, Autophagy, Lipid Transfer | oup.comnih.govembopress.orgembopress.orgresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgmedwinpublishers.comjensenlab.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net |
| PTP1B | MAPK Pathway | Proliferation, Differentiation, Apoptosis | wikidoc.orgoup.commdpi.comresearchgate.netresearchgate.net |
| TCPTP | MAPK Pathway | Proliferation, Differentiation, Apoptosis | wikidoc.orgoup.com |
| 14-3-3 proteins | MAPK Pathway | Signaling Modulation, Protein Scaffolding | wikipedia.orgwikidoc.orgmdpi.comresearchgate.netresearchgate.net |
| Raf-1 | MAPK Pathway | Cell Survival, Proliferation | wikidoc.orgmdpi.comresearchgate.netresearchgate.net |
| c-Src | MAPK Pathway | Signaling Modulation | wikipedia.orgwikidoc.orgmdpi.comresearchgate.net |
| DAGKα | MAPK Pathway | Diacylglycerol Metabolism, Signaling Modulation | wikipedia.orgwikidoc.orgmdpi.com |
| MOSPD2 | ER-Organelle Contact Sites | Lipid Transfer | uniprot.orggoettingen-research-online.de |
| ORP5/8 | MAMs | Lipid Transfer, Mitochondrial Morphology/Respiration | embopress.orgnih.gov |
| CGI-99 | Mitotic Process | Mitosis | mdpi.com |
| Nuf2 | Mitotic Process (Kinetochore Anchoring) | Mitosis | mdpi.com |
Methodological Strategies for RMDN3/PTPIP51 Investigation
Investigating the functions and mechanisms of RMDN3/PTPIP51 involves a range of cellular and molecular techniques.
Cell-Based Assays for Proliferation, Differentiation, and Apoptosis
Given the reported roles of RMDN3/PTPIP51 in regulating cell fate, standard cell-based assays are fundamental investigative tools. Proliferation assays, such as MTT or BrdU incorporation assays, can be used to measure the impact of modulating RMDN3/PTPIP51 expression on cell growth. Assays assessing cellular differentiation, which may involve specific cell lines or primary cells induced to differentiate, can help elucidate its role in this process. Apoptosis can be evaluated using various methods, including Annexin V/propidium iodide staining followed by flow cytometry, caspase activity assays, or monitoring changes in mitochondrial membrane potential using fluorescent dyes. wikidoc.orgscbt.com Overexpression of RMDN3/PTPIP51 has been shown to induce apoptosis, providing a basis for such studies. wikidoc.orgscbt.com
Immunofluorescence and Subcellular Localization Studies
Immunofluorescence microscopy is a crucial technique for visualizing the cellular distribution of RMDN3/PTPIP51 and its co-localization with organelle markers. Antibodies specific to RMDN3/PTPIP51 can be used to stain cells, and co-staining with markers for mitochondria (e.g., TOM20), ER (e.g., Calreticulin or VAPB), nucleus, or microtubules allows for the determination of its subcellular localization under different conditions. scbt.comoup.comfrontiersin.orgresearchgate.netbiorxiv.org Studies have utilized immunofluorescence to confirm the mitochondrial and MAM localization of PTPIP51 and its co-localization with VAPB. oup.comfrontiersin.orgresearchgate.net Subcellular fractionation techniques, where cellular components are separated based on density or other properties, can also be employed to isolate specific organelles like mitochondria and ER, followed by Western blotting to detect the presence of RMDN3/PTPIP51 in these fractions. researchgate.net
Gene Silencing and Overexpression Approaches
Modulating the expression levels of RMDN3/PTPIP51 is a common strategy to study its function. Gene silencing is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to target the RMDN3 mRNA, leading to reduced protein levels. oup.comresearchgate.netmedwinpublishers.comresearchgate.netnih.govresearchgate.net This allows researchers to observe the phenotypic consequences of RMDN3/PTPIP51 depletion on processes like ER-mitochondria contact formation, calcium handling, autophagy, and cell survival. oup.comresearchgate.netmedwinpublishers.comresearchgate.netnih.govresearchgate.netbiorxiv.org Conversely, overexpression involves introducing plasmids containing the RMDN3 coding sequence into cells, resulting in increased protein levels. oup.comresearchgate.netmedwinpublishers.comresearchgate.netresearchgate.net Overexpression studies have been used to investigate the effects of increased RMDN3/PTPIP51 on ER-mitochondria tethering, calcium uptake by mitochondria, and the induction of apoptosis. scbt.comoup.comresearchgate.netmedwinpublishers.comresearchgate.netresearchgate.net CRISPR-based gene editing offers another approach for achieving stable knockdown or knockout of the RMDN3 gene. biorxiv.org
Evolutionary Conservation of RMDN3/PTPIP51 Orthologs
The functional importance of RMDN3/PTPIP51 is underscored by the evolutionary conservation of its orthologs across different species. RMD-3 is recognized as a putative homolog of PTPIP51 in Caenorhabditis elegans, suggesting an ancient origin for some of its functions. oup.com The fundamental mechanism of ER-mitochondria tethering mediated by proteins analogous to the VAPB-PTPIP51 complex is observed in organisms ranging from yeast to humans, highlighting the conserved nature of this inter-organelle communication system. embopress.orgembopress.orgresearchgate.netfrontiersin.org Orthologs of RMDN3 have been identified in other model organisms such as mice, zebrafish, and frogs, facilitating the use of these systems to study conserved functions and disease relevance. wikipedia.orgbiogps.org The FFAT motif, crucial for the interaction with VAPB, is also conserved across RMDN orthologs, further supporting the evolutionary preservation of this specific interaction and its associated functions. goettingen-research-online.de
Future Research Prospects for RMDN3/PTPIP51 Functional Characterization
Despite significant progress, the complete functional landscape of RMDN3/PTPIP51 is still being unveiled, presenting numerous avenues for future research. A deeper understanding of the precise regulatory mechanisms governing RMDN3/PTPIP51 localization and the assembly/disassembly of its protein complexes, particularly at MAMs and in the context of signaling pathways like MAPK, is warranted. mdpi.comresearchgate.net The role of post-translational modifications, such as phosphorylation and ubiquitination, in controlling its interactions and functions requires further detailed investigation. nih.govmdpi.comresearchgate.netnih.gov
While its role in phospholipid transfer at MAMs has been identified, the full scope of its lipid-binding specificity and transfer activity, as well as its contribution to cellular lipid metabolism beyond phosphatidic acid and cardiolipin (B10847521) levels, remains to be fully explored. nih.govembopress.orgembopress.orgresearchgate.netnih.gov
The increasing implication of RMDN3/PTPIP51 and the VAPB-PTPIP51 tether in neurodegenerative diseases such as ALS, Alzheimer's disease, and Parkinson's disease highlights the need for further research into the pathological consequences of their dysfunction and their potential as therapeutic targets. oup.comfrontiersin.orgfrontiersin.orgjensenlab.orgnih.govresearchgate.net Investigating how disruptions in RMDN3/PTPIP51-mediated ER-mitochondria communication contribute to neuronal dysfunction and death is a critical area.
Furthermore, given its association with various cancers and its influence on proliferation and apoptosis, RMDN3/PTPIP51 represents a potential target for cancer therapy. wikipedia.orgwikidoc.orgscbt.commdpi.com Future studies could focus on developing small molecule modulators targeting RMDN3/PTPIP51 or its interactions to influence cancer cell growth and survival. mdpi.comresearchgate.net
Technological advancements, such as the development of the MERBiT system for real-time monitoring of MERC dynamics, will be invaluable in dissecting the intricate temporal and spatial regulation of RMDN3/PTPIP51-mediated processes. nih.gov Continued research utilizing a combination of biochemical, cell biological, genetic, and in vivo approaches will be essential to fully characterize the diverse functions of RMDN3/PTPIP51 and its implications in health and disease.
Q & A
Q. Methodological Answer :
- Co-immunoprecipitation (Co-IP) : Crosslink proteins in vivo with DSS, immunoprecipitate RPRP3, and identify binding partners via LC-MS/MS.
- Yeast two-hybrid screening : Clone RPRP3’s proline-rich domains into bait vectors and screen a root cDNA library for prey interactions .
- Bimolecular fluorescence complementation (BiFC) : Express RPRP3-YFPN and candidate proteins-YFPC in tobacco leaves; visualize reconstituted YFP fluorescence at cell junctions .
(A) How to optimize transient expression systems for RPRP3 functional studies?
Methodological Answer :
For heterologous expression:
- Vector selection : Use pEAQ-HT for high-yield transient expression in Nicotiana benthamiana .
- Codons : Optimize RPRP3’s coding sequence for plant hosts using tools like GeneArt.
- Subcellular targeting : Fuse RPRP3 with apoplast-directed signal peptides (e.g., tobacco PR1a) to mimic native localization .
- Validation : Monitor secretion via extracellular fluid proteomics and confocal microscopy with GFP fusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
